1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene
Overview
Description
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is a chemical compound with the molecular formula C24H32Br2O2 . It has a molecular weight of 512.3 g/mol . The IUPAC name for this compound is 1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene consists of a benzene ring substituted with a bromo group and a dodecoxy group attached to a bromophenoxy group . The InChI string representation of the molecule isInChI=1S/C24H32Br2O2/c25-21-11-15-23 (16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22 (26)14-18-24/h11-18H,1-10,19-20H2
. Physical And Chemical Properties Analysis
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene has a molecular weight of 512.3 g/mol . It has a XLogP3-AA value of 9.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has 15 rotatable bonds . Its exact mass is 512.07486 g/mol and its monoisotopic mass is 510.07691 g/mol . The topological polar surface area is 18.5 Ų .Scientific Research Applications
It serves as a precursor in the synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil, Uthaisar, Barone, & Fahlman, 2012).
This compound is utilized in the preparation of aromatic o-acyl-hydroxylamines (Juneja, Garg, & Schäfer, 1975).
It's involved in producing various chemical compounds, such as 1- and 2-(trifluoromethoxy)naphthalenes, trifluoromethoxy-1-naphthols, and vic-dibromo derivatives (Schlosser & Castagnetti, 2001).
Some bromophenols derived from red algae, which may include this compound, act as moderate PTP1B inhibitors. These are important for in vivo studies on structure-activity relationships and inhibition activity against PTP1B (Guo, Li, Li, Shi, & Han, 2011).
It's used in novel synthesis methods for natural bromophenols (Bayrak & Menzek, 2020).
The compound has been synthesized as a biologically active compound with potential applications in biological research (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
It is studied for its role in the low-temperature combustion process, which is relevant to understanding the formation of bromine-bearing pollutants like PBDD/Fs and dioxin-type compounds (Altarawneh & Dlugogorski, 2021).
Mechanism of Action
The mechanism of action of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is not clear as it is not intended for human or veterinary use.
properties
IUPAC Name |
1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Br2O2/c25-21-11-15-23(16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22(26)14-18-24/h11-18H,1-10,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLSLGKXMUVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCCCOC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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